An In-Depth Technical Guide to tert-Butyl 3-(3-chlorophenyl)piperazine-1-carboxylate
An In-Depth Technical Guide to tert-Butyl 3-(3-chlorophenyl)piperazine-1-carboxylate
Introduction: A Pivotal Intermediate in Modern Medicinal Chemistry
tert-Butyl 3-(3-chlorophenyl)piperazine-1-carboxylate is a heterocyclic building block of significant interest in the field of drug discovery and development. As a derivative of piperazine, a ubiquitous scaffold in medicinal chemistry, this compound serves as a crucial intermediate in the synthesis of complex molecules, particularly those targeting the central nervous system (CNS). The strategic placement of a 3-chlorophenyl group and a tert-butoxycarbonyl (Boc) protecting group offers a unique combination of lipophilicity, metabolic stability, and synthetic versatility.
The piperazine core is renowned for its ability to form multiple hydrogen bonds, modulate acid-base constants, and improve the pharmacokinetic profile of drug candidates.[] Its derivatives are found in a wide array of approved drugs, including antipsychotics and antiallergics.[] The 3-chlorophenyl moiety, in particular, is a common feature in psychoactive compounds, contributing to specific receptor binding affinities. The Boc group provides a robust yet easily removable protecting group for the piperazine nitrogen, allowing for selective functionalization at the alternate nitrogen atom. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and handling of this important synthetic intermediate.
Physicochemical and Structural Properties
This compound is a stable solid at room temperature, valued for its utility as a synthetic intermediate. While specific experimental data for the 3-(3-chlorophenyl) isomer is not widely published, data from the closely related 4-(3-chlorophenyl) isomer and computational predictions provide a strong basis for its characterization.
Structural and Identity Data
| Property | Value | Source |
| IUPAC Name | tert-butyl 3-(3-chlorophenyl)piperazine-1-carboxylate | - |
| Molecular Formula | C₁₅H₂₁ClN₂O₂ | [2] |
| Molecular Weight | 296.79 g/mol | [2] |
| Monoisotopic Mass | 296.12915 Da | [2] |
| CAS Number | 853333-37-4 | Verified Supplier Data |
| SMILES | CC(C)(C)OC(=O)N1CCNC(C1)C2=CC(=CC=C2)Cl | [2] |
| InChI | InChI=1S/C15H21ClN2O2/c1-15(2,3)20-14(19)18-8-7-17-13(10-18)11-5-4-6-12(16)9-11/h4-6,9,13,17H,7-8,10H2,1-3H3 | [2] |
| InChIKey | NLCGGRDOWINSEJ-UHFFFAOYSA-N | [2] |
Physical Properties
| Property | Value | Notes |
| Physical Form | Solid | Based on related isomers. |
| Melting Point | 64-67 °C | Data for the isomeric tert-Butyl 4-(3-chlorophenyl)piperazine-1-carboxylate.[3] |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). Expected to have low aqueous solubility. | Inferred from structure. |
| Storage | Store at 2-8°C under an inert atmosphere. | Recommended for long-term stability. |
| Predicted XlogP | 2.6 | A measure of lipophilicity.[2] |
Synthesis and Purification
The synthesis of tert-butyl 3-(3-chlorophenyl)piperazine-1-carboxylate is not a trivial one-step process. A logical and efficient pathway involves the initial synthesis of the core intermediate, 1-(3-chlorophenyl)piperazine, followed by the selective protection of one of the piperazine nitrogens with a Boc group.
Conceptual Synthesis Workflow
The overall strategy is a two-stage process: first, the construction of the arylpiperazine core, and second, the regioselective N-protection. The synthesis of the precursor, 1-(3-chlorophenyl)piperazine, is a well-established industrial process.[4]
Caption: High-level workflow for the synthesis of the title compound.
Experimental Protocol: Synthesis of 1-(3-Chlorophenyl)piperazine Hydrochloride (Precursor)
This protocol is adapted from established industrial methods and provides the key starting material for the final product.[4]
Causality: The synthesis begins by converting a readily available amino alcohol (diethanolamine) into a bis-chloroethylamine derivative. This introduces the necessary electrophilic centers for the subsequent cyclization reaction with the nucleophilic aniline.
-
Step 1: Synthesis of Di(2-chloroethyl)amine Hydrochloride.
-
In a suitable reaction vessel equipped with a stirrer, thermometer, and reflux condenser, cautiously add diethanolamine to an excess of thionyl chloride (SOCl₂) at a controlled temperature (typically 0-10 °C).
-
After the addition is complete, slowly warm the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture and carefully quench with a suitable solvent. The product, di(2-chloroethyl)amine hydrochloride, will precipitate and can be isolated by filtration.
-
-
Step 2: Cyclization to form 1-(3-Chlorophenyl)piperazine Hydrochloride.
-
Charge a reactor with di(2-chloroethyl)amine hydrochloride, 3-chloroaniline, and a suitable solvent (e.g., a high-boiling alcohol like isopropanol or butanol).
-
Add a base (e.g., sodium carbonate or potassium carbonate) to neutralize the hydrochloride and facilitate the reaction.
-
Heat the mixture to reflux for an extended period (12-24 hours). The reaction progress should be monitored by HPLC or GC.
-
Upon completion, cool the mixture and filter off the inorganic salts.
-
Acidify the filtrate with hydrochloric acid to precipitate the desired product, 1-(3-chlorophenyl)piperazine hydrochloride.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Experimental Protocol: Boc-Protection
Causality: This step selectively protects one of the two nitrogen atoms of the piperazine ring. Di-tert-butyl dicarbonate (Boc₂O) is the reagent of choice due to its high selectivity for amines and the stability of the resulting carbamate, which can be easily removed later under acidic conditions.
-
Step 1: Free-Basing of the Precursor.
-
Dissolve the 1-(3-chlorophenyl)piperazine hydrochloride in water and basify with an aqueous solution of sodium hydroxide or potassium carbonate to a pH > 10.
-
Extract the resulting free base, 1-(3-chlorophenyl)piperazine, into an organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine, often as an oil.
-
-
Step 2: N-Boc Protection.
-
Dissolve the 1-(3-chlorophenyl)piperazine in a suitable aprotic solvent (e.g., DCM, THF).
-
Add a base, such as triethylamine or diisopropylethylamine (1.1 equivalents), to act as a proton scavenger.
-
Cool the solution to 0 °C.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0-1.1 equivalents) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel to yield tert-butyl 3-(3-chlorophenyl)piperazine-1-carboxylate as a solid.
-
Spectroscopic Characterization
Full experimental spectra for the 3-(3-chlorophenyl) isomer are not widely available in the public domain. The following data is based on computational predictions and analysis of the known mass spectrum of the core structure, providing a reliable guide for characterization.
Mass Spectrometry
The high-resolution mass spectrum should show a characteristic isotopic pattern for a molecule containing one chlorine atom (³⁵Cl/³⁷Cl ratio of approximately 3:1). Predicted adducts are listed below.[2]
| Adduct | Predicted m/z |
| [M+H]⁺ | 297.13643 |
| [M+Na]⁺ | 319.11837 |
| [M+K]⁺ | 335.09231 |
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
-
¹H-NMR (400 MHz, CDCl₃):
-
δ ~7.20-7.35 ppm (m, 4H): Aromatic protons of the chlorophenyl ring.
-
δ ~4.0-4.2 ppm (br s, 2H): Axial protons on the Boc-substituted side of the piperazine ring.
-
δ ~3.7-3.9 ppm (m, 1H): Methine proton at the C3 position adjacent to the chlorophenyl group.
-
δ ~3.0-3.2 ppm (m, 4H): Equatorial and axial protons on the NH side of the piperazine ring.
-
δ ~2.8-3.0 ppm (br s, 1H): NH proton of the piperazine ring.
-
δ 1.48 ppm (s, 9H): Protons of the tert-butyl group.
-
-
¹³C-NMR (100 MHz, CDCl₃):
-
δ ~154.7 ppm: Carbonyl carbon (C=O) of the Boc group.
-
δ ~145-148 ppm: Aromatic carbon attached to the piperazine ring.
-
δ ~134.5 ppm: Aromatic carbon bearing the chlorine atom.
-
δ ~126-130 ppm: Other aromatic CH carbons.
-
δ ~80.0 ppm: Quaternary carbon of the tert-butyl group.
-
δ ~50-55 ppm: Piperazine ring carbons.
-
δ ~28.4 ppm: Methyl carbons of the tert-butyl group.
-
Chemical Reactivity and Stability
The reactivity of tert-butyl 3-(3-chlorophenyl)piperazine-1-carboxylate is dominated by the interplay between the Boc-protected nitrogen, the free secondary amine, and the chlorophenyl ring.
Stability
The compound is generally stable under standard storage conditions (cool, dry, inert atmosphere). It is stable to basic and nucleophilic conditions. However, it is sensitive to strong acids, which will cleave the Boc protecting group.
Key Reactions
The primary utility of this molecule is as a scaffold for further elaboration, which hinges on two key transformations:
-
N-H Functionalization: The secondary amine (N-H) is nucleophilic and readily undergoes reactions such as alkylation, acylation, reductive amination, and arylation (e.g., Buchwald-Hartwig amination) to introduce diverse substituents.
-
Boc-Deprotection: The Boc group is reliably removed under acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in dioxane) to reveal the second piperazine nitrogen. This allows for subsequent functionalization at this site, providing a powerful strategy for building complex molecules.
Caption: Key reaction pathways for the title compound.
Applications in Drug Discovery
This molecule is a quintessential building block for constructing libraries of compounds for screening against various biological targets. Its primary application lies in the synthesis of novel therapeutics for neurological disorders.[5] The 1-(3-chlorophenyl)piperazine (mCPP) core, which is revealed after deprotection, is a known metabolite of several antidepressant drugs, including trazodone and nefazodone, and possesses its own serotonergic activity.[6] This makes the parent scaffold particularly relevant for research in neurochemistry and the development of new treatments for mental health conditions.[5]
Analytical Methods
Purity and identity are typically confirmed using a combination of chromatographic and spectroscopic techniques.
-
Thin Layer Chromatography (TLC): A standard method for monitoring reaction progress. A typical mobile phase would be a mixture of hexane and ethyl acetate.
-
High-Performance Liquid Chromatography (HPLC): Used for purity assessment. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with 0.1% formic acid or TFA) is generally effective.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to analyze the deprotected core, 1-(3-chlorophenyl)piperazine, and its metabolites.[7]
Safety and Handling
While a specific Safety Data Sheet (SDS) for tert-butyl 3-(3-chlorophenyl)piperazine-1-carboxylate is not universally available, a hazard assessment can be made based on the SDS for its precursors, 1-(3-chlorophenyl)piperazine hydrochloride and N-Boc-piperazine.
GHS Hazard Classification (Inferred)
-
Acute Toxicity, Oral (Category 3/4): H301/H302 - Toxic or harmful if swallowed.
-
Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.
-
Specific Target Organ Toxicity - Single Exposure (Category 3): H335 - May cause respiratory irritation.
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If handling as a powder outside of a fume hood, a NIOSH-approved particulate respirator is recommended.
-
-
Handling Precautions: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Do not ingest. Wash hands thoroughly after handling.
References
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Feng, B., Xu, W., Chu, X., Li, C., & Jin, Y. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. Available from: [Link]
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Hoffman Fine Chemicals. tert-Butyl 4-(3-chlorophenyl)piperazine-1-carboxylate | CAS 186790-11-4. Available from: [Link]
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Wikipedia. (2023). meta-Chlorophenylpiperazine. Available from: [Link]
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PubChem. 1-(3-Chlorophenyl)piperazine. National Center for Biotechnology Information. Available from: [Link]
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ResearchGate. (2006). 1-(3-chlorophenyl)piperazine (mCPP) - A new designer drug that is still a legal substance. Available from: [Link]
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SynZeal. Bis(3-chlorophenyl)piperazine. Available from: [Link]
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Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Available from: [Link]
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Pharmaffiliates. t-Butyl 4-(3-chlorophenyl)piperazine-1-carboxylate-d8. Available from: [Link]
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Maurer, H. H., et al. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Journal of Analytical Toxicology, 27(8), 560-568. Available from: [Link]
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PubChem. tert-Butyl piperazine-1-carboxylate - Safety and Hazards. National Center for Biotechnology Information. Available from: [Link]
- Google Patents. (1981). United States Patent (19).
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UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]
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